N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3N3O3S and its molecular weight is 361.34. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is a novel orally active non-peptide antagonist for endothelin receptors. A liquid chromatography tandem mass spectrometry (LC--MS/MS) method has been developed for the sensitive and simultaneous determination of TA-0201 and its major metabolites. This method facilitated the study of pharmacokinetic properties of TA-0201 in rats, including its distribution in plasma and target tissues such as the heart, lung, and kidney (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial Activity
A study on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed the antimicrobial activity of these compounds against various bacteria and fungi. The compounds were synthesized through a series of reactions involving ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate and 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Anticancer Properties
Celecoxib derivatives, including a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in both in vitro and in vivo models, with certain derivatives displaying significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Structural and Spectroscopic Analysis
The molecular structure, spectroscopic properties, and hydrogen-bond effects of sulfamethazine Schiff-base, specifically N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), were comprehensively investigated through experimental and quantum chemical calculations. This research provided insights into the stability of the molecule arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds (Mansour & Ghani, 2013).
Properties
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-10-8-18-9-20(13(10)21)7-6-19-24(22,23)12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINZTJUTSLBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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